molecular formula C7H7ClFNO2S B6150586 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide CAS No. 1099029-88-5

3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B6150586
CAS No.: 1099029-88-5
M. Wt: 223.7
InChI Key:
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Description

3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7ClFNO2S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine, fluorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-fluoroaniline and methylsulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-chloro-2-fluoroaniline is reacted with methylsulfonyl chloride in the presence of triethylamine. The reaction mixture is stirred at a specific temperature, typically around room temperature, for a certain period to ensure complete conversion.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The process may include:

    Batch or Continuous Processing: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Automation and Control: Advanced automation and control systems are employed to monitor and adjust reaction parameters, ensuring consistent product quality.

    Safety Measures: Industrial production also incorporates safety measures to handle hazardous chemicals and prevent accidents.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through electrophilic or nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Nucleophilic Substitution: Products may include derivatives with different nucleophiles replacing the sulfonamide group.

    Oxidation: Oxidized products may include sulfonic acids or sulfoxides.

    Reduction: Reduced products may include amines or thiols.

Scientific Research Applications

3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets and pathways in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. This can affect various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-2-fluoroaniline: A precursor in the synthesis of 3-chloro-2-fluoro-N-methylbenzene-1-sulfonamide.

    N-methylbenzenesulfonamide: A related sulfonamide compound with different substituents on the benzene ring.

    2-fluoro-N-methylbenzenesulfonamide: A similar compound with a different halogen substitution pattern.

Uniqueness

This compound is unique due to the specific combination of chlorine, fluorine, and methyl groups on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

1099029-88-5

Molecular Formula

C7H7ClFNO2S

Molecular Weight

223.7

Purity

93

Origin of Product

United States

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